

# Maropitant-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Maropitant-d3 |           |
| Cat. No.:            | B15144992     | Get Quote |

## **Technical Guide: Maropitant-d3**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Maropitant is a potent and selective neurokinin-1 (NK<sub>1</sub>) receptor antagonist. Its deuterated analog, **Maropitant-d3**, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document provides a comprehensive overview of **Maropitant-d3**, including its physicochemical properties, mechanism of action, and relevant experimental protocols.

## **Physicochemical Properties**

The key quantitative data for **Maropitant-d3** are summarized in the table below. It is important to note that while the molecular weight is well-defined, a specific CAS number for the deuterated isotopologue is not consistently available in public databases and is often listed as not applicable.



| Property          | Value                                                                                 | Citation(s) |
|-------------------|---------------------------------------------------------------------------------------|-------------|
| Chemical Name     | (2S,3S)-2-Benzhydryl-N-[5-<br>tert-butyl-2-(methoxy-<br>d3)benzyl]quinuclidin-3-amine |             |
| Molecular Formula | C32H37D3N2O                                                                           |             |
| Molecular Weight  | 471.69 g/mol                                                                          | -           |
| CAS Number        | Not Available                                                                         |             |

## Mechanism of Action: NK<sub>1</sub> Receptor Antagonism

Maropitant exerts its antiemetic effects by acting as a selective antagonist at the neurokinin-1 (NK<sub>1</sub>) receptor. The primary ligand for this receptor is Substance P, a neuropeptide involved in the transmission of physiological and pathophysiological signals, including the emetic reflex.

The vomiting reflex is a complex process coordinated by the emetic center in the brainstem, which receives inputs from the chemoreceptor trigger zone (CRTZ), the gastrointestinal tract (via vagal afferents), and higher brain centers. Substance P and its NK1 receptor are key components in this final common pathway. By competitively inhibiting the binding of Substance P to NK1 receptors in the central nervous system and the periphery, Maropitant effectively blocks the emetic signal, thereby preventing or reducing vomiting induced by a wide range of stimuli.[1][2][3]

Below is a diagram illustrating the signaling pathway of Substance P and the inhibitory action of Maropitant.





Click to download full resolution via product page

Maropitant's blockade of the NK1 receptor.

## **Experimental Protocols**

Maropitant has been extensively studied in veterinary medicine, particularly in canines, for the prevention and treatment of emesis. The following protocols are derived from published clinical trials and experimental studies.

# Protocol 1: Prevention of Opioid-Induced Emesis in Dogs

This protocol is based on studies evaluating the efficacy of Maropitant in preventing vomiting associated with the administration of opioids like hydromorphone.

- Subjects: Healthy adult dogs scheduled for procedures requiring opioid premedication.
- Experimental Design: A randomized, blinded, placebo-controlled study.
- Procedure:



- Dogs are randomly assigned to one of two groups:
  - Treatment Group: Receives Maropitant (1.0 mg/kg) via subcutaneous (SC) injection.
  - Control Group: Receives a volume-matched saline placebo via SC injection.
- The antiemetic or placebo is administered 30 to 60 minutes prior to the opioid.
- Hydromorphone (0.1 to 0.2 mg/kg) is administered intramuscularly (IM).
- Dogs are observed for a set period (e.g., 30 minutes) for the incidence of vomiting, retching, and signs of nausea.
- Outcome Measures: The primary outcome is the frequency of vomiting and retching events between the treatment and control groups.[4][5][6]

### **Protocol 2: Treatment of Acute Vomiting in Dogs**

This protocol is adapted from studies assessing Maropitant's effectiveness in treating ongoing emesis from various causes.

- Subjects: Dogs presenting with acute vomiting due to conditions such as gastroenteritis or pancreatitis.
- Experimental Design: A multi-center, randomized, positive-controlled clinical trial.
- Procedure:
  - Dogs are randomly allocated to receive either:
    - Maropitant Group: Maropitant administered subcutaneously at a dose of 1 mg/kg once daily for up to five days.
    - Control Group: Another antiemetic, such as metoclopramide, administered at its standard dosing regimen.
  - The number of emetic events is recorded for each 24-hour period following the initial treatment.







• Outcome Measures: The primary efficacy variable is the reduction in the mean number of emetic events and the proportion of dogs in each group that cease vomiting after treatment. [7][8]

Below is a workflow diagram for a typical clinical trial evaluating an antiemetic agent.





Click to download full resolution via product page

Generalized workflow for a clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. qingmupharm.com [qingmupharm.com]
- 2. Maropitant Wikipedia [en.wikipedia.org]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Effects of Maropitant Citrate or Acepromazine on the Incidence of Adverse Events Associated with Hydromorphone Premedication in Dogs PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of maropitant citrate or acepromazine on the incidence of adverse events associated with hydromorphone premedication in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti-emetic efficacy of maropitant (Cerenia) in the treatment of ongoing emesis caused by a wide range of underlying clinical aetiologies in canine patients in Europe -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-emetic efficacy of maropitant (Cerenia) in the treatment of ongoing emesis caused by a wide range of underlying clinical aetiologies in canine patients in Europe. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Maropitant-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144992#maropitant-d3-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com